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Compound of Interest

Compound Name: Elacestrant

Cat. No.: B1663853 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with essential information regarding the common off-target effects of elacestrant
observed in preclinical studies. The following troubleshooting guides and FAQs are designed to

address specific issues and questions that may arise during experimental work with this

compound.

Troubleshooting and FAQs
Q1: We are observing unexpected effects in our cell-based assays that do not seem to be

mediated by the estrogen receptor (ER). What are the known off-target interactions of

elacestrant?

A1: In preclinical safety pharmacology studies, elacestrant was evaluated for its binding affinity

against a broad panel of molecular targets to identify potential off-target interactions. A

screening assay was conducted to assess the binding of elacestrant to 166 different molecular

targets.

In this comprehensive screening, elacestrant, at a concentration of 1 µM, exhibited greater

than 50% inhibition of binding for five of the 166 targets. However, it is important to note that

these binding interactions did not translate into apparent functional effects in subsequent

assessments. The specific identities of these five molecular targets are not publicly disclosed.

For your experiments, it is crucial to consider the concentration of elacestrant being used. If it

is significantly higher than the established in vitro IC50 for ERα, the likelihood of observing off-
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target effects increases. We recommend performing appropriate control experiments to

delineate ER-mediated versus potential off-target effects. This could include using ER-negative

cell lines or co-treatment with a pure ER antagonist.

Q2: What is the selectivity profile of elacestrant for the estrogen receptor alpha (ERα) over the

estrogen receptor beta (ERβ)?

A2: Elacestrant demonstrates a preferential binding affinity for ERα over ERβ. This selectivity

is a key aspect of its preclinical profile. The half-maximal inhibitory concentrations (IC50) for

each receptor subtype are summarized in the table below.

Target IC50 (nmol/L)

Estrogen Receptor α (ERα) 48

Estrogen Receptor β (ERβ) 870

This data indicates that elacestrant is approximately 18-fold more selective for ERα compared

to ERβ.

Q3: Are there any known off-target effects of elacestrant on uterine tissue or bone in

preclinical models?

A3: Preclinical studies have investigated the tissue-specific effects of elacestrant. In these

studies, elacestrant did not stimulate endometrial proliferation, indicating a lack of uterotrophic

effects. In fact, it was shown to antagonize the effects of estradiol in the uterus[1]. Conversely,

elacestrant exhibited some agonist activity on bone in preclinical models. These findings

suggest a degree of tissue-selective ER modulation.

Q4: Have any off-target effects on cardiac or ocular function been reported in preclinical

studies?

A4: Preclinical safety assessments have specifically evaluated the potential for cardiac and

ocular toxicities. The available data indicate that elacestrant is not associated with cardiac or

ocular toxicity in these preclinical models.
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Protocol 1: Broad Panel Off-Target Binding Assay (General Methodology)

This protocol provides a general workflow for assessing the off-target binding of a compound

like elacestrant using a competitive radioligand binding assay format.
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Caption: Workflow for a typical off-target radioligand binding assay.
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Methodology:

Compound Preparation: A stock solution of elacestrant is prepared in a suitable solvent

(e.g., DMSO). Serial dilutions are then made to achieve the desired final assay

concentrations.

Target Preparation: Membranes or purified proteins for each of the 166 molecular targets are

prepared and stored under appropriate conditions.

Radioligand Preparation: A specific, high-affinity radiolabeled ligand for each target is diluted

to a working concentration.

Assay Reaction: In a multi-well plate format, elacestrant (at a screening concentration, e.g.,

1 µM), the radioligand, and the target preparation are combined in a suitable assay buffer.

Control wells containing vehicle instead of elacestrant are included to determine 0%

inhibition, and wells with a known saturating unlabeled ligand are used to determine 100%

inhibition (non-specific binding).

Incubation: The assay plates are incubated for a defined period at a specific temperature to

allow the binding reaction to reach equilibrium.

Separation: The bound radioligand is separated from the free radioligand. A common method

is rapid filtration through a filter mat that traps the target-bound radioligand.

Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation

counter.

Data Analysis: The percentage inhibition of radioligand binding by elacestrant is calculated

for each target. For targets showing significant inhibition, follow-up dose-response curves

are generated to determine the IC50 value.

Signaling Pathway Considerations
While specific off-target signaling pathways have not been elucidated due to the lack of

functional effects observed in preclinical studies, it is important for researchers to be aware of

the primary on-target pathway of elacestrant.
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Caption: On-target mechanism of action of elacestrant.

This diagram illustrates that elacestrant's primary therapeutic effect is achieved by binding to

ERα, leading to its degradation by the proteasome. This prevents ER-mediated gene

transcription and subsequently inhibits tumor cell proliferation. Any potential off-target effects

would involve interactions with other cellular components not depicted in this primary pathway.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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